![molecular formula C11H16N2O3S2 B1450845 4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1172931-63-3](/img/structure/B1450845.png)

4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

説明

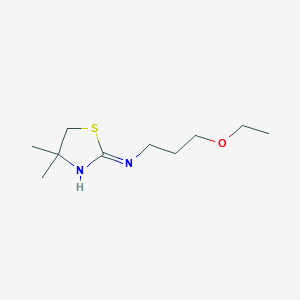

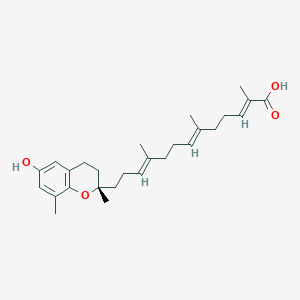

The compound is a complex organic molecule that likely belongs to the class of compounds known as spirocyclic compounds . Spirocyclic compounds are characterized by two or more rings that share a single atom, forming a ‘spiro’ junction .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar spirocyclic compounds have been synthesized through reactions involving palladium-catalyzed coupling . In these reactions, unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the spirocyclic structure and the various functional groups attached to it. The spirocyclic structure is a key feature of many biologically potent natural products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure. Alkanes, which are structurally simpler, are typically nonpolar, insoluble in water, and less dense than water .科学的研究の応用

Synthesis of Sulfur-Containing Heterocycles

Research by Reddy, Babu, and Padmavathi (2001) describes the synthesis of sulfur-containing heterocycles, including spiropyrimidinetriones, thioxopyrimidinediones, pyrazolidinediones, and isoxazolidinediones, which are derivatives related to the structure of 4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane. These compounds are characterized by their IR and 1H NMR spectral data, indicating their potential for further pharmacological investigation (Reddy, Babu, & Padmavathi, 2001).

Stereochemically Controlled Synthesis

Eames et al. (1996) reported on the stereochemically controlled synthesis of 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.5]decanes through phenylsulfanyl migration. This method allows for the preparation of enantiomers and diastereoisomers of these spiro compounds, offering a pathway to selectively produce compounds with specific stereochemical arrangements (Eames et al., 1996).

Supramolecular Arrangements

Graus, Casabona, Uriel, Cativiela, and Serrano (2010) explored the preparation and structural analysis of cyclohexane-5-spirohydantoin derivatives, including 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane. Their work reveals insights into the relationship between molecular and crystal structures, highlighting the significance of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).

Assignment of Relative Configuration

Guerrero-Alvarez, Moncayo-Bautista, and Ariza-Castolo (2004) presented a study on the assignment of the relative configuration of spiro[4.5]decanes. Their research, utilizing 13C, 15N, and 17O NMR, provides detailed analysis on the stereochemistry of these compounds, offering valuable information for the design of new molecules with desired biological activities (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S2/c14-18(15,10-2-1-9-17-10)13-7-8-16-11(13)3-5-12-6-4-11/h1-2,9,12H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPFGQJHLOKKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12N(CCO2)S(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)

![6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one](/img/structure/B1450773.png)

![6-Hydroxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1450779.png)